![molecular formula C10H15NO B13972573 4-(1-Methyl-3-azabicyclo[3.1.0]hex-3-yl)-2-butyn-1-ol CAS No. 659736-74-0](/img/structure/B13972573.png)
4-(1-Methyl-3-azabicyclo[3.1.0]hex-3-yl)-2-butyn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methyl-3-azabicyclo[3.1.0]hex-3-yl)-2-butyn-1-ol is a complex organic compound featuring a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the azabicyclo[3.1.0]hexane moiety is particularly significant due to its role in bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-3-azabicyclo[310]hex-3-yl)-2-butyn-1-ol typically involves the construction of the azabicyclo[31One common method involves the metal-mediated cyclopropanation of chain enynes, which relies on in situ-generated metal carbene species in the presence of catalysts such as Pd, Au, Ru, Co, Ni, and Rh salts . Another approach is the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of transition metal catalysis and intramolecular cyclopropanation reactions are key strategies for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Methyl-3-azabicyclo[3.1.0]hex-3-yl)-2-butyn-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols.
Applications De Recherche Scientifique
4-(1-Methyl-3-azabicyclo[3.1.0]hex-3-yl)-2-butyn-1-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(1-Methyl-3-azabicyclo[3.1.0]hex-3-yl)-2-butyn-1-ol involves its interaction with specific molecular targets. The azabicyclo[3.1.0]hexane moiety can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. This interaction is crucial for its therapeutic effects, such as antiviral or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.0]hexane: Shares the bicyclic structure but lacks the butyn-1-ol group.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another derivative with different substituents, used in antiviral medications.
CHF2-substituted 3-azabicyclo[3.1.0]hexanes: These compounds have similar bicyclic structures with different functional groups.
Uniqueness
4-(1-Methyl-3-azabicyclo[3.1.0]hex-3-yl)-2-butyn-1-ol is unique due to the presence of the butyn-1-ol group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
659736-74-0 |
|---|---|
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
4-(1-methyl-3-azabicyclo[3.1.0]hexan-3-yl)but-2-yn-1-ol |
InChI |
InChI=1S/C10H15NO/c1-10-6-9(10)7-11(8-10)4-2-3-5-12/h9,12H,4-8H2,1H3 |
Clé InChI |
OJDWUJOKIQJPTI-UHFFFAOYSA-N |
SMILES canonique |
CC12CC1CN(C2)CC#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


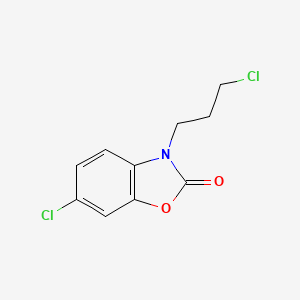
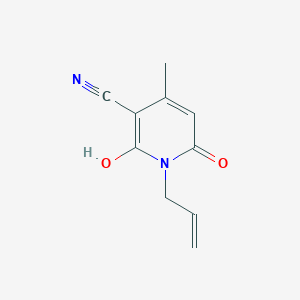



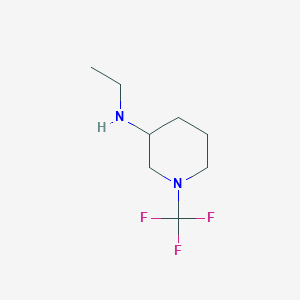
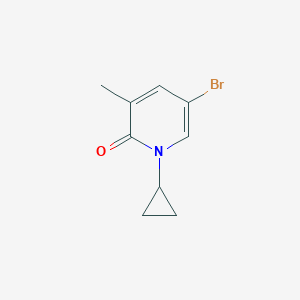

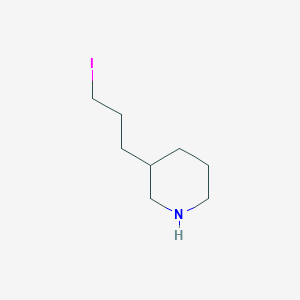

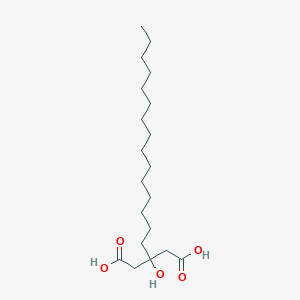
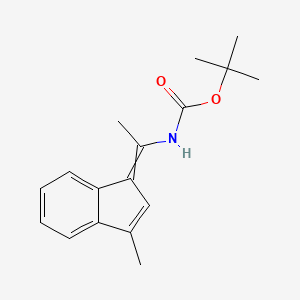
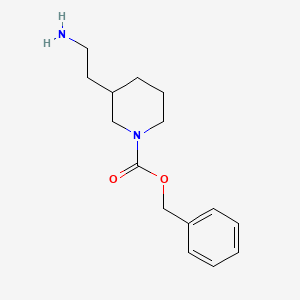
![(R)-1-[3-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972562.png)
